molecular formula C14H20FNO B411045 2-ethyl-N-(4-fluorophenyl)hexanamide

2-ethyl-N-(4-fluorophenyl)hexanamide

Cat. No.: B411045
M. Wt: 237.31g/mol
InChI Key: ZDEWFMBOIMBXJC-UHFFFAOYSA-N
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Description

2-ethyl-N-(4-fluorophenyl)hexanamide is a synthetic amide derivative characterized by a hexanamide backbone substituted with an ethyl group at the 2-position and a 4-fluorophenyl moiety at the nitrogen terminus. Its structure combines lipophilic (ethyl and hexanamide chain) and electron-withdrawing (4-fluorophenyl) groups, which influence physicochemical properties such as solubility, bioavailability, and target binding affinity.

Properties

Molecular Formula

C14H20FNO

Molecular Weight

237.31g/mol

IUPAC Name

2-ethyl-N-(4-fluorophenyl)hexanamide

InChI

InChI=1S/C14H20FNO/c1-3-5-6-11(4-2)14(17)16-13-9-7-12(15)8-10-13/h7-11H,3-6H2,1-2H3,(H,16,17)

InChI Key

ZDEWFMBOIMBXJC-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=CC=C(C=C1)F

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

N-(4-fluorophenyl)hexanamide (Compound 5j)

  • Structure : Lacks the ethyl group at the 2-position of the hexanamide chain.
  • Synthesis : Prepared via silica gel chromatography (40% yield) with a melting point of 90.8–91.2°C .

N-(4-fluorophenyl)-3-phenylpropanamide

  • Structure : Features a shorter propanamide chain and an additional phenyl group at the 3-position.
  • Activity : Demonstrates potent QS inhibition against Vibrio harveyi (IC50 = 1.1 µM), attributed to enhanced π-π stacking from the phenyl substituent .
  • Comparison : The ethyl group in this compound may improve metabolic stability compared to the phenylpropanamide analog, though at the cost of reduced QS inhibitory potency .

Heterocyclic and Functional Group Additions

2-ethyl-N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)hexanamide

  • Structure : Incorporates a thiadiazole ring and a sulfanyl-linked 4-fluorobenzyl group.
  • Properties : Higher molecular weight (367.51 g/mol) and increased polarity due to the thiadiazole moiety, which may enhance water solubility but reduce blood-brain barrier penetration .

6-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N~1~-(4-fluorophenyl)hexanamide

  • Structure : Contains a quinazolinyl dione group appended to the hexanamide chain.
  • Activity : The electron-deficient quinazolinyl moiety may facilitate interactions with enzymes like kinases or topoisomerases, indicating anticancer or anti-inflammatory applications .
  • Comparison : Unlike this compound, this analog’s extended π-system likely alters binding kinetics and target selectivity .

Modifications on the Aromatic Ring

2-ethyl-N-(4-hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)hexanamide (Compound 3.26)

  • Structure : Substitutes the 4-fluorophenyl group with a hydroxylated phenyl ring and adds a pyrrolidine-methyl group.
  • Synthesis : Synthesized via Mannich reaction (61% yield) and purified via flash chromatography .
  • Application: Designed for combating organophosphorus intoxication, highlighting how aromatic hydroxylation and basic amine groups enhance acetylcholinesterase interactions .

N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide

  • Structure: Features difluorophenyl and trifluoromethylphenoxy groups on a pyridinecarboxamide scaffold.
  • Activity : Used as the herbicide diflufenican, demonstrating that fluorinated aromatic rings improve herbicidal activity through enhanced lipid solubility and target binding .
  • Comparison : The parent compound’s single fluorine atom on the phenyl ring may offer a balance between lipophilicity and specificity compared to polyfluorinated analogs .

Mechanistic and Functional Insights

  • Lipophilicity vs. Solubility : Ethyl and hexanamide groups increase logP values, favoring membrane penetration but risking solubility limitations. Thiadiazole or hydroxylated analogs mitigate this trade-off .
  • Steric and Conformational Factors : Bulky substituents (e.g., quinazolinyl) may restrict rotational freedom, affecting binding kinetics compared to the more flexible parent compound .

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